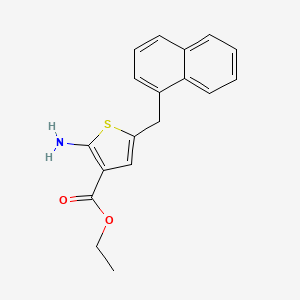
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 It is a pale-yellow to yellow-brown solid that is soluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl 2-chloroacetate with 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine displaces the chlorine atom in ethyl 2-chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form ethyl 2-amino-2-(pyridin-4-yl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides, organic solvents (e.g., ethanol, dichloromethane).
Major Products Formed:
Oxidation: Ethyl 2-nitro-2-(pyridin-4-yl)acetate.
Reduction: Ethyl 2-amino-2-(pyridin-4-yl)ethanol.
Substitution: Ethyl 2-halo-2-(pyridin-4-yl)acetate, ethyl 2-alkylamino-2-(pyridin-4-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Similar structure but with the amino group at the 2-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the amino group at the 3-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-5-yl)acetate hydrochloride: Similar structure but with the amino group at the 5-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2,10H2,1H3;1H |
Clave InChI |
RXQKZWMQYGEDIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=NC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)

![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)


![n-Cyclohexyl-1h-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8637981.png)






